molecular formula C10H7F3O B3059455 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene CAS No. 17061-88-0

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene

Cat. No.: B3059455
CAS No.: 17061-88-0
M. Wt: 200.16 g/mol
InChI Key: AJDWOYCSPDTSAJ-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring and a prop-2-yn-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)phenol and propargyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the phenol group.

    Reaction Mechanism: The deprotonated phenol undergoes nucleophilic substitution with propargyl bromide to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

    Medicinal Chemistry:

    Chemical Biology: Used in studies to understand the interactions between small molecules and biological systems.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.

    Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzene
  • 1-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)benzene

Uniqueness

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene is unique due to the position of the trifluoromethyl group on the benzene ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and applications compared to its isomers.

Properties

IUPAC Name

1-prop-2-ynoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h1,3-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDWOYCSPDTSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561165
Record name 1-[(Prop-2-yn-1-yl)oxy]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17061-88-0
Record name 1-[(Prop-2-yn-1-yl)oxy]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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